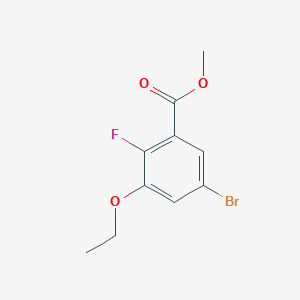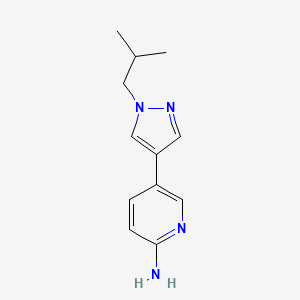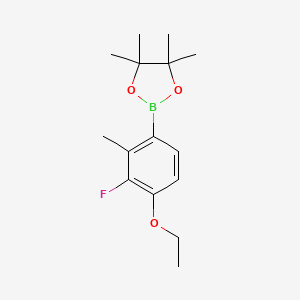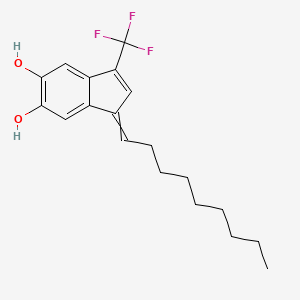
1-Nonylidene-3-(trifluoromethyl)indene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E/Z)-E64FC26 is a compound that exhibits geometric isomerism, where the substituents around the double bond can be arranged in either the same side (Z) or opposite sides (E)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-E64FC26 typically involves the use of specific alkenes and appropriate reagents to induce the formation of the double bond with the desired geometric configuration. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the correct isomer is formed. For instance, the use of palladium-catalyzed coupling reactions can be employed to achieve the desired configuration.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-E64FC26 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, ensuring consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E/Z)-E64FC26 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one substituent with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(E/Z)-E64FC26 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which (E/Z)-E64FC26 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E/Z)-Butene: Another compound exhibiting geometric isomerism with similar structural properties.
(E/Z)-2-Pentene: Shares the characteristic of geometric isomerism and is used in similar research applications.
Uniqueness
(E/Z)-E64FC26 is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C19H23F3O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-nonylidene-3-(trifluoromethyl)indene-5,6-diol |
InChI |
InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3 |
Clé InChI |
OWYMWLCFHDHVAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


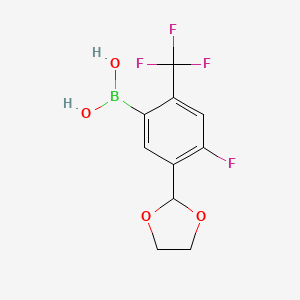
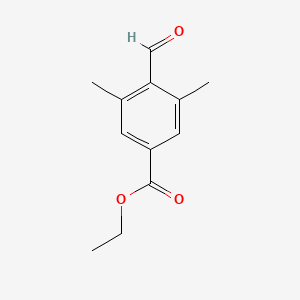




![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
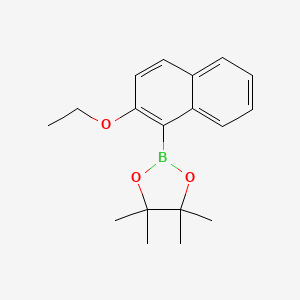
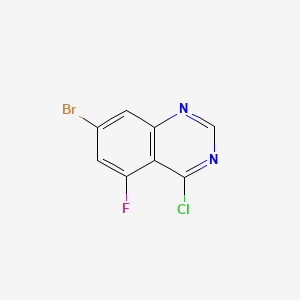
![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
